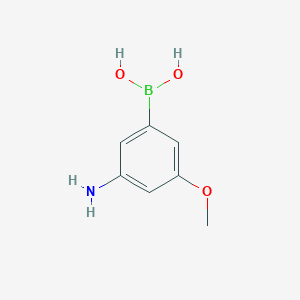

(3-Amino-5-methoxyphenyl)boronic acid

Description

Significance of Arylboronic Acids in Modern Chemical Science

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their importance in modern chemical science is substantial, primarily due to their role as key reagents in the Suzuki-Miyaura cross-coupling reaction. wisdomlib.orgnih.govlibretexts.org This palladium-catalyzed reaction is one of the most efficient methods for forming carbon-carbon bonds, a fundamental process in the synthesis of numerous organic molecules. nih.govrsc.org

The versatility and stability of arylboronic acids make them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov They are generally stable, often crystalline solids that are less toxic and more environmentally friendly than many other organometallic reagents. nih.govwiley-vch.de This stability, coupled with their high functional group tolerance, allows for their use in complex molecular syntheses without the need for extensive protecting group strategies. libretexts.orgyoutube.com Beyond the Suzuki reaction, arylboronic acids are utilized in other significant transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts or sensors. x-mol.netresearchgate.net

Distinctive Structural Characteristics of (3-Amino-5-methoxyphenyl)boronic Acid

The structure of (3-Amino-5-methoxyphenyl)boronic acid is defined by a central benzene (B151609) ring substituted with a boronic acid group, an amino group, and a methoxy (B1213986) group at the 1, 3, and 5 positions, respectively. This substitution pattern confers specific electronic and steric properties to the molecule.

The boronic acid group is an electron-withdrawing moiety with a vacant p-orbital on the sp²-hybridized boron atom, making it a mild Lewis acid. wiley-vch.de In contrast, the amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups due to resonance effects. Their presence increases the electron density of the aromatic ring, which can influence the reactivity of the compound in cross-coupling reactions. The meta-positioning of these substituents relative to the boronic acid group modulates these electronic effects, impacting the transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction. nih.gov

In the solid state, arylboronic acids typically form hydrogen-bonded dimers or more extended supramolecular structures. rsc.org The presence of the amino group in (3-Amino-5-methoxyphenyl)boronic acid offers an additional site for hydrogen bonding, potentially influencing its crystal packing and physical properties.

Table 1: Physicochemical Properties of (3-Amino-5-methoxyphenyl)boronic acid

| Property | Value |

|---|---|

| CAS Number | 1538623-40-3 |

| Molecular Formula | C₇H₁₀BNO₃ |

| Molecular Weight | 166.97 g/mol |

| Appearance | Solid |

| Canonical SMILES | COC1=CC(=CC(=C1)N)B(O)O |

| InChI Key | YQJYQHWYMCXJTL-UHFFFAOYSA-N |

Scope and Research Trajectories Pertaining to (3-Amino-5-methoxyphenyl)boronic Acid

The research applications of (3-Amino-5-methoxyphenyl)boronic acid are centered on its utility as a versatile synthetic intermediate. Its trifunctional nature allows for sequential and site-selective modifications, providing a pathway to complex, highly substituted aromatic compounds.

A primary research trajectory involves its use in palladium-catalyzed cross-coupling reactions to synthesize biaryl and heteroaryl structures. researchgate.net These structural motifs are prevalent in many biologically active molecules. The amino and methoxy groups can be used to tune the solubility, lipophilicity, and binding interactions of the final products, which is a critical aspect of drug design. nih.govchemrxiv.org The amino group also serves as a handle for further derivatization, allowing for the attachment of other molecular fragments to build libraries of compounds for biological screening.

In medicinal chemistry, boronic acids themselves have emerged as important pharmacophores, with several approved drugs, such as Bortezomib, containing this functional group. nih.govnih.gov Research is ongoing to explore new boronic acid-containing compounds as potential therapeutic agents, including enzyme inhibitors. chemrxiv.org The specific substitution pattern of (3-Amino-5-methoxyphenyl)boronic acid makes it an attractive starting material for synthesizing new classes of bioactive molecules for evaluation in areas such as oncology and infectious diseases. nih.gov

Table 2: Key Research Applications and Findings

| Research Area | Application/Finding | Significance |

|---|---|---|

| Organic Synthesis | Used as a building block in Suzuki-Miyaura cross-coupling reactions. wisdomlib.orglibretexts.org | Enables the efficient synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials. |

| Medicinal Chemistry | Serves as a precursor for the synthesis of novel heterocyclic compounds and potential enzyme inhibitors. nih.govchemrxiv.org | The amino and methoxy groups allow for modulation of physicochemical properties and provide sites for further functionalization to optimize biological activity. |

| Drug Discovery | Incorporation into small molecule libraries for high-throughput screening. chemrxiv.org | Facilitates the discovery of new lead compounds by providing a structurally diverse and functionalized core. |

| Materials Science | Potential use in the synthesis of functional polymers and materials with specific electronic or optical properties. researchgate.net | The substituted phenylboronic acid motif can be integrated into larger systems to influence their supramolecular organization and performance. |

Properties

Molecular Formula |

C7H10BNO3 |

|---|---|

Molecular Weight |

166.97 g/mol |

IUPAC Name |

(3-amino-5-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C7H10BNO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,9H2,1H3 |

InChI Key |

YLKLBAIDJPLHTH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)N)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 5 Methoxyphenyl Boronic Acid and Derivatives

Organometallic Reagent-Based Synthesis

Traditional and robust methods for creating the carbon-boron bond involve the reaction of an organometallic intermediate with a boron electrophile. acs.orgnih.gov These methods typically start from an aryl halide, such as 3-bromo-5-methoxyaniline (B176949), which is converted into a highly reactive organometallic species.

Grignard Reagent Approaches for Arylboronic Acids

The formation of an arylboronic acid using a Grignard reagent is a classic and widely used method. nih.gov The process begins with the reaction of an aryl halide, for instance, 3-bromo-5-methoxyaniline, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the corresponding Grignard reagent, (3-amino-5-methoxyphenyl)magnesium bromide. researchgate.net This organomagnesium compound is then treated with a trialkyl borate (B1201080).

The efficiency of this approach can be influenced by several factors. The addition of lithium chloride (LiCl) can facilitate the magnesium insertion and improve the solubility and reactivity of the resulting Grignard reagent. researchgate.netorganic-chemistry.org

Table 1: Grignard Reagent Approach for Arylboronic Acid Synthesis

| Starting Material | Key Reagents | Typical Solvent | General Conditions | Product |

|---|---|---|---|---|

| Aryl Halide (Ar-X, X=Br, I) | 1. Mg0, LiCl (optional) 2. B(OR)3 (e.g., B(OMe)3) 3. Acidic Hydrolysis (e.g., HCl) | THF, Diethyl Ether | Formation at 0-65°C; Borylation at low temp. (-78°C to 0°C) | Arylboronic Acid (Ar-B(OH)2) |

Lithium-Halogen Exchange Protocols

An alternative to the Grignard approach is the lithium-halogen exchange, which is particularly effective at low temperatures. wikipedia.org This reaction typically involves treating an aryl bromide or iodide with an organolithium reagent, most commonly n-butyllithium (n-BuLi). acs.orgwikipedia.org The exchange is rapid, especially with aryl bromides and iodides, converting the C-X bond to a C-Li bond to form an aryllithium intermediate. wikipedia.org

This method's primary limitation is the low tolerance for functional groups that are acidic or electrophilic, as the highly basic organolithium reagent can react with them. acs.org In the case of synthesizing (3-Amino-5-methoxyphenyl)boronic acid from 3-bromo-5-methoxyaniline, the amino group's acidic proton would be deprotonated by the butyllithium, requiring the use of at least two equivalents of the organolithium reagent or protection of the amino group prior to the exchange.

Table 2: Lithium-Halogen Exchange for Arylboronic Acid Synthesis

| Starting Material | Key Reagents | Typical Solvent | General Conditions | Product |

|---|---|---|---|---|

| Aryl Halide (Ar-X, X=Br, I) | 1. Alkyllithium (e.g., n-BuLi, t-BuLi) 2. B(OR)3 (e.g., B(OiPr)3) 3. Acidic Hydrolysis | THF, Hexane, Diethyl Ether | Low temperatures, typically -78°C to -60°C. chemicalbook.com | Arylboronic Acid (Ar-B(OH)2) |

Electrophilic Trapping Strategies with Boric Esters

Both the Grignard and aryllithium intermediates are potent nucleophiles that are subsequently reacted with an electrophilic boron source, a process known as electrophilic trapping. nih.gov The most common electrophiles for this purpose are trialkyl borates, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃. chemicalbook.com

The reaction is performed at low temperatures to control the reactivity and prevent undesired side reactions, such as the addition of more than one aryl group to the boron center. nih.gov After the formation of the boronate ester intermediate, an acidic workup is required to hydrolyze the ester and yield the final arylboronic acid. The choice of the borate ester can influence reaction yields and ease of purification. acs.org

Transition Metal-Catalyzed Borylation Routes

More contemporary methods for synthesizing arylboronic acids involve transition metal catalysis, which often provides greater functional group tolerance and alternative pathways that avoid the use of highly reactive organometallic reagents. nih.gov

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl halides or triflates. organic-chemistry.orgalfa-chemistry.com The reaction couples the aryl electrophile with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

A key advantage of this method is its exceptional tolerance for a wide array of functional groups, making it suitable for complex substrates. For the synthesis of a (3-Amino-5-methoxyphenyl)boronic acid derivative, 3-bromo-5-methoxyaniline can be directly coupled with B₂pin₂. The choice of base is critical; weak bases like potassium acetate (B1210297) (KOAc) are often used to prevent the subsequent Suzuki-Miyaura coupling of the product with the starting aryl halide. organic-chemistry.org The reaction yields a stable boronic ester (a pinacol (B44631) ester), which can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Table 3: Representative Conditions for Miyaura Borylation

| Aryl Halide/Triflate | Boron Reagent | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Ar-X (X=Br, I, OTf) | Bis(pinacolato)diboron (B2pin2) | PdCl2(dppf), Pd(OAc)2 / SPhos, etc. | KOAc, KOPh | Dioxane, Toluene, DMF | Aryl Pinacol Boronate Ester |

Rhodium- and Iridium-Mediated C-H Borylation

A cutting-edge approach to arylboronic acid synthesis is the direct borylation of a C-H bond, catalyzed by rhodium or iridium complexes. mdpi.comrsc.org This method offers the most atom-economical route by avoiding the pre-functionalization required in organometallic and Miyaura borylation approaches. nih.gov The reaction typically uses a diboron reagent like B₂pin₂ or pinacolborane (HBpin) with an iridium or rhodium catalyst. mdpi.com

Regioselectivity is a key challenge and is often governed by steric effects, with borylation favoring the least hindered C-H bond. mdpi.com However, directing groups can be employed to achieve high selectivity for the ortho position. rsc.orgresearchgate.net For a substrate like 3-methoxyaniline, iridium-catalyzed borylation could potentially functionalize the C-H bonds ortho to the directing groups. The amino group itself can act as a directing group, often after in situ N-borylation, guiding the catalyst to the ortho C-H bond. mdpi.comnih.gov Recent studies have shown that modifying the diboron reagent can enhance ortho-selectivity in aniline (B41778) C-H borylations. nih.govacs.org

Table 4: Iridium-Catalyzed C-H Borylation of Anilines

| Substrate | Boron Reagent | Catalyst/Ligand | Solvent | Key Feature | Product |

|---|---|---|---|---|---|

| Aniline Derivatives | HBpin or B2eg2 | [Ir(OMe)(COD)]2 / dtbpy | THF, Cyclooctane | Direct C-H functionalization; regioselectivity influenced by directing groups and sterics. mdpi.comnih.gov | Aryl Boronate Ester |

Optimization and Scalability Considerations in (3-Amino-5-methoxyphenyl)boronic Acid Synthesis

The successful transition of a synthetic route for (3-Amino-5-methoxyphenyl)boronic acid from a laboratory-scale procedure to a large-scale industrial process hinges on meticulous optimization of reaction parameters and careful consideration of scalability factors. The primary goals in this phase are to enhance yield, ensure high purity, minimize costs, and maintain a safe and environmentally responsible process. Key areas of focus include reaction conditions, reagent selection, and process design, often leveraging insights from the synthesis of structurally related arylboronic acids.

A common and scalable approach for synthesizing arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. For (3-Amino-5-methoxyphenyl)boronic acid, this would typically start from a protected 3-amino-5-bromoanisole or a related halogenated precursor. The optimization of this process involves a systematic investigation of several critical parameters.

Reaction Parameter Optimization:

The efficiency and selectivity of the borylation reaction are highly dependent on a range of variables. Orthogonal experimental design is often employed to analyze the impact of factors such as temperature, reaction time, and reactant molar ratios to identify the optimal conditions. nih.gov

One of the most critical parameters is temperature . The formation of organometallic intermediates, particularly organolithium species via lithium-halogen exchange, is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. chemicalbook.com However, for industrial-scale production, maintaining such low temperatures can be energy-intensive and costly. A key optimization goal is therefore to find conditions that allow the reaction to proceed efficiently at higher, more manageable temperatures, for instance, between 0°C and 5°C, which is more advantageous for large-scale manufacturing.

The choice of solvent is also crucial. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for their ability to solvate the organometallic intermediates. The optimization process may explore solvent mixtures or alternative solvents like 1,4-dioxane (B91453) to improve reagent solubility and reaction homogeneity, which can significantly impact reaction efficiency and the ease of work-up.

The nature of the borate ester and the organometallic reagent also presents opportunities for optimization. While trimethyl borate and triisopropyl borate are frequently used, investigating different alkyl borates can influence the reaction yield. nih.govchemicalbook.com Similarly, while n-butyllithium is effective for lithium-halogen exchange, other organolithium reagents or the use of Grignard reagents formed from magnesium turnings can be evaluated for cost-effectiveness and safety on a larger scale. chemicalbook.com

Process Design and Scalability:

For large-scale synthesis, a "one-pot" method, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can offer significant advantages in terms of reduced handling, lower solvent consumption, and improved time efficiency. nih.gov The development of a robust one-pot synthesis for (3-Amino-5-methoxyphenyl)boronic acid would be a primary objective for industrial application.

Furthermore, continuous flow synthesis represents a modern approach to enhance efficiency and safety. Flow processes can lead to a significant reduction in solvent usage and allow for better temperature control, minimizing the formation of impurities. The integration of in-line purification techniques, such as crystallization, can yield a product of high purity directly from the reactor.

Impurity Profile and Product Stability:

A significant challenge in the synthesis and storage of boronic acids is the formation of side products, particularly boroxines (cyclic anhydrides). Optimization strategies must aim to mitigate their formation. Controlling the water content during the reaction and work-up is crucial, as water can hydrolyze boroxines back to the desired boronic acid. Storing the final product under anhydrous conditions or at low temperatures can also enhance its stability. Another effective strategy is the immediate conversion of the crude boronic acid into a more stable derivative, such as a boronate ester, which can be easily purified and stored before being hydrolyzed back to the boronic acid when needed.

The table below summarizes key parameters and their typical optimization goals for the scalable synthesis of arylboronic acids, which are directly applicable to (3-Amino-5-methoxyphenyl)boronic acid.

| Parameter | Typical Lab-Scale Condition | Optimization Goal for Scalability | Rationale |

| Temperature | -78 °C to -60 °C chemicalbook.com | 0 °C to 25 °C | Reduce energy consumption and specialized equipment costs. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Explore solvent mixtures (e.g., with dioxane) or alternative solvents. | Improve solubility, reaction rate, and ease of work-up. |

| Borate Ester | Trimethyl borate, Triisopropyl borate chemicalbook.com | Evaluate different alkyl borates for cost and yield. nih.gov | Optimize raw material cost and reaction efficiency. |

| Process Type | Batch processing | "One-pot" or continuous flow synthesis. nih.gov | Increase throughput, reduce waste, and improve safety. |

| Purification | Column chromatography | Crystallization, in-line purification. acs.org | Reduce solvent usage and cost, and enable continuous manufacturing. |

| Product Stability | Direct isolation of boronic acid | Conversion to stable boronate ester intermediate. | Prevent formation of boroxine (B1236090) impurities and improve shelf-life. |

Reactivity Profiles and Mechanistic Investigations of 3 Amino 5 Methoxyphenyl Boronic Acid

Fundamental Chemical Transformations of Arylboronic Acids

Arylboronic acids are a versatile class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. Their reactivity is dominated by the chemistry of the carbon-boron bond and the boronic acid moiety itself. These compounds are crucial reagents in modern organic synthesis, primarily due to their participation in carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate. libretexts.orgmusechem.com This reaction is a cornerstone of synthetic chemistry, widely used for creating biaryl compounds, conjugated systems, and other complex organic structures. libretexts.orgmusechem.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

| Step | Description |

| Oxidative Addition | A low-valent palladium(0) complex reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halide bond to form a square-planar palladium(II) intermediate (Ar¹-Pd-X). libretexts.orgmusechem.comchemrxiv.org |

| Transmetalation | The organic group from the boronic acid (Ar²) is transferred to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) complex (Ar¹-Pd-Ar²). This step requires the presence of a base. libretexts.orgchemrxiv.orgyonedalabs.com |

| Reductive Elimination | The two organic groups (Ar¹ and Ar²) on the palladium(II) complex are coupled, forming the new C-C bond (Ar¹-Ar²) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.orgyonedalabs.com |

The transmetalation step is crucial and often rate-determining in the Suzuki-Miyaura catalytic cycle. nih.gov The precise mechanism of this step has been a subject of extensive investigation, with two primary pathways being widely considered, both involving activation by a base. nih.govresearchgate.net

The Boronate Pathway (Path A): In this mechanism, the base reacts with the arylboronic acid [ArB(OH)₂] to form a more nucleophilic "ate" complex, an aryltrihydroxyborate [ArB(OH)₃]⁻. nih.gov This activated boronate then reacts with the arylpalladium(II) halide complex, transferring the aryl group to the palladium center. nih.gov

The Oxo-palladium Pathway (Path B): Alternatively, the base (often a hydroxide) can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex. nih.gov This palladium-hydroxo species then reacts with the neutral arylboronic acid. nih.govacs.org Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction between a palladium hydroxo complex and the neutral boronic acid is the more likely route for transmetalation. nih.govacs.org

Regardless of the specific pathway, the formation of a pre-transmetalation intermediate containing a Pd-O-B linkage is a key feature before the organic moiety is transferred from boron to palladium. chemrxiv.orgillinois.edu

Reductive elimination is the final, product-forming step of the catalytic cycle. libretexts.org In this stage, the two organic groups attached to the palladium(II) center are coupled, forming the desired carbon-carbon bond and reducing the palladium from Pd(II) back to the catalytically active Pd(0) state. chemrxiv.orgyonedalabs.com For this to occur, the two organic ligands typically need to be in a cis orientation on the square-planar palladium complex. libretexts.org If they are trans, an isomerization to the cis form must precede the elimination. libretexts.org Kinetic studies have shown that reductive elimination follows first-order kinetics, indicating it is an intramolecular process. libretexts.org The reaction proceeds with retention of the stereochemistry of the organic groups involved. acs.org The rate of reductive elimination can be influenced by the electronic properties and steric bulk of the ligands on the palladium catalyst. yonedalabs.com Bulky, electron-rich ligands often promote this step. libretexts.orgyonedalabs.com

Arylboronic acids can undergo oxidation, a transformation that replaces the carbon-boron bond with a carbon-oxygen bond, yielding phenols. This reaction is a fundamental tool for the synthesis of hydroxylated aromatic compounds from readily available boronic acid precursors. nih.gov

A common method for this transformation involves the use of an oxidant such as hydrogen peroxide (H₂O₂) in the presence of a base. rsc.orgrsc.org The proposed mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻), formed from H₂O₂ and base, on the boron atom of the boronic acid. rsc.org This creates a tetracoordinate boronate intermediate. Subsequently, the aryl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide and forming a boronate ester. This ester is then hydrolyzed under the reaction conditions to yield the final phenol (B47542) product. nih.gov Other reagents, such as N-oxides, can also mediate this transformation under mild conditions. nih.gov

| Reagent | Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Basic (e.g., NaOH) | Phenol |

| N-Oxides | Ambient Temperature | Phenol |

| Oxone | Metal-free | Phenol |

The methoxy (B1213986) group (-OCH₃) on an aromatic ring, as in an anisole (B1667542) derivative, consists of a stable ether linkage. wikipedia.org This bond is generally resistant to nucleophilic attack. Cleavage of the methyl-aryl ether to form a phenol and a methyl derivative typically requires harsh conditions with strong acids, such as hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃). wikipedia.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion on the methyl group (an Sₙ2 reaction), leading to the formation of phenol and methyl iodide. Direct nucleophilic substitution at the aromatic carbon of the methoxy group is generally difficult due to the high electron density of the benzene (B151609) ring. doubtnut.com

Suzuki-Miyaura Cross-Coupling Reaction Dynamics

Electronic and Steric Influence of Substituents on Reactivity

In (3-Amino-5-methoxyphenyl)boronic acid, the reactivity of the arylboronic acid core is significantly modulated by the electronic and steric properties of the amino (-NH₂) and methoxy (-OCH₃) substituents. Both groups are located meta to the boronic acid group.

Electronic Effects: Both the amino and methoxy groups are strong electron-donating groups due to their ability to donate a lone pair of electrons into the aromatic π-system via resonance (a +M or +R effect). wikipedia.orgquora.com They also exert an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the nitrogen and oxygen atoms, but the resonance effect is generally dominant in influencing the ring's electron density. wikipedia.orgquora.com

Suzuki-Miyaura Coupling: The rate of transmetalation can be influenced by the electronic nature of the arylboronic acid. An increased electron density on the aromatic ring enhances the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). Research has shown that both electron-donating and electron-withdrawing substituents on boronic esters can lead to an increase in the rate of transmetalation compared to the unsubstituted boronic acid, highlighting the complexity of these electronic influences. nih.gov The meta-donating groups in (3-Amino-5-methoxyphenyl)boronic acid are expected to synergistically promote reactions like coupling. nih.gov

Oxidation: The electron-rich nature of the phenyl ring makes it more susceptible to oxidation itself, which could potentially compete with the desired oxidation of the boronic acid moiety under certain conditions.

Electrophilic Aromatic Substitution: While not a reaction of the boronic acid group itself, the strong activating nature of the amino and methoxy groups makes the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to them (positions 2, 4, and 6).

Steric Effects: The substituents in (3-Amino-5-methoxyphenyl)boronic acid are in the meta positions relative to the boronic acid. Steric hindrance is most pronounced when substituents are in the ortho position, directly adjacent to the reaction center. In a Suzuki-Miyaura reaction with ortho-substituted phenylboronic acids, steric bulk can hinder the approach of the palladium complex and slow down the reaction rate. beilstein-journals.org For (3-Amino-5-methoxyphenyl)boronic acid, the steric impact of the meta-substituents on the reactivity of the boronic acid group is minimal. However, the presence of these groups could influence the rotational geometry and conformational preferences of the molecule.

| Substituent | Position | Electronic Effect | Steric Effect on -B(OH)₂ |

| Amino (-NH₂) | 3 (meta) | Strong electron-donating (+M > -I) | Minimal |

| Methoxy (-OCH₃) | 5 (meta) | Strong electron-donating (+M > -I) | Minimal |

Impact of the Electron-Donating Methoxy Group on Regioselectivity

The methoxy group is a potent electron-donating group, primarily through a resonance effect (+M), which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This electronic activation has a profound impact on the regioselectivity of reactions such as electrophilic aromatic substitution. For instance, in Rieche formylation, the formylation of 3-methoxyphenylboronic acid has been shown to yield a single formylated boronic acid product, demonstrating the directing power of the methoxy substituent. uniroma1.it

While the position of the carbon-boron bond dictates the point of attachment in cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic nature of the methoxy group still plays a crucial role. By increasing the electron density of the aryl ring, the methoxy group enhances the nucleophilicity of the carbon atom bonded to boron. This can influence the rate of the transmetalation step in the catalytic cycle. However, this increased ring activation can also enhance the rate of undesired side reactions, such as acid-promoted protodeboronation. rsc.org In some contexts, such as C–H functionalization directed by specialized boronate esters, electron-donating substituents like a para-methoxy group have been observed to weaken the directing group's stability, potentially by reducing the Lewis acidity of the boron atom and weakening a critical dative B–N bond. nih.gov

Role of the Amino Functionality in Modulating Reactivity

The amino group, similar to the methoxy group, is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic system. This electronic contribution further enhances the nucleophilicity of the aryl ring. However, the amino group's reactivity is highly dependent on the reaction pH due to its basicity.

Under acidic conditions, the amino group is protonated to form an ammonium (B1175870) cation (-NH₃⁺). This transformation fundamentally alters its electronic character, converting it from a strong electron-donating group into a powerful electron-withdrawing group through an inductive effect (-I). This change dramatically reduces the nucleophilicity of the aromatic ring and can significantly slow or inhibit desired reactions like transmetalation.

Conversely, the lone pair of the neutral amino group can play a direct role in catalytic processes. It has been proposed that amino groups can coordinate with the metal center (e.g., palladium) in a transition state, a phenomenon known as a chelation effect. nih.govbeilstein-journals.org Such an interaction can alter the geometry and electronic properties of the catalytic complex, thereby influencing reaction rates and selectivity. nih.govbeilstein-journals.org In the context of boronate ester formation with diols, the protonated amino group can act as an electron-withdrawing substituent that lowers the pKa of the boronic acid, facilitating diol binding at neutral pH. nih.govresearchgate.net

Reversible Covalent Bond Formation

A hallmark of boronic acids is their capacity to form reversible covalent bonds with nucleophiles, a property central to their application in chemical sensing and dynamic materials.

Boronate Ester Formation with Diols

(3-Amino-5-methoxyphenyl)boronic acid, like other boronic acids, readily undergoes a reversible condensation reaction with molecules containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters. nih.govresearchgate.net This reaction is an equilibrium process that is highly sensitive to the pH of the medium. researchgate.netmanchester.ac.uk

The mechanism involves the interaction of the diol with both the neutral, trigonal planar boronic acid (RB(OH)₂) and its more Lewis-acidic, tetrahedral boronate anion (RB(OH)₃⁻), which is formed under basic conditions. researchgate.net The formation of the boronate ester is generally favored at pH values near or above the pKa of the boronic acid, where a significant concentration of the reactive boronate anion exists. researchgate.net The formation of the cyclic ester alters the geometry around the boron atom and increases its Lewis acidity, resulting in a boronate ester that has a lower pKa than the parent boronic acid. researchgate.net This dynamic covalent chemistry is foundational to the use of boronic acids in sensors and self-healing materials. bath.ac.uknsf.gov

Boron-Nitrogen Interactions and Their Chemical Implications

The interaction between the boron center and a nitrogen atom can significantly stabilize organoboron compounds. This is most prominent in systems where a strong, intramolecular dative bond (N→B) can form, such as in ortho-aminomethylphenylboronic acids or N-methyliminodiacetic acid (MIDA) boronates. nih.govnih.gov This coordination changes the hybridization of the boron from sp² to near-sp³, reducing its Lewis acidity and increasing its stability toward reactions like protodeboronation. nih.gov

Protodeboronation Mechanisms and Conditions

Protodeboronation, the cleavage of the carbon-boron bond and its replacement by a carbon-hydrogen bond, is a prevalent and often detrimental side reaction for arylboronic acids. wikipedia.org The propensity for this reaction is highly dependent on the aryl substituents and the reaction conditions, particularly pH. wikipedia.orged.ac.uk

The reaction can proceed through several mechanistic pathways:

Acid-Catalyzed Pathway : Under acidic conditions, protodeboronation occurs via an electrophilic aromatic substitution mechanism where a proton (H⁺) attacks the ipso-carbon, leading to the cleavage of the C-B bond. ed.ac.uk The rate of this pathway is generally accelerated by electron-donating groups on the aromatic ring, which increase its susceptibility to electrophilic attack. rsc.org Given that (3-Amino-5-methoxyphenyl)boronic acid possesses two strong electron-donating groups, it is expected to be particularly susceptible to protodeboronation under acidic conditions.

Base-Catalyzed Pathway : In neutral to basic media, the boronic acid exists in equilibrium with its tetrahedral boronate anion, [ArB(OH)₃]⁻. wikipedia.orged.ac.uk This species is typically more prone to C-B bond cleavage. The base-catalyzed mechanism is complex and can involve concerted proton transfer from a water molecule to the ipso-carbon as the C-B bond breaks. wikipedia.org This pathway is highly relevant in Suzuki-Miyaura coupling reactions, which are performed under basic conditions. ed.ac.uk

Zwitterionic Pathway : For certain heteroaromatic or aminophenylboronic acids, protodeboronation can proceed rapidly at neutral pH through the fragmentation of a zwitterionic intermediate. wikipedia.orgacs.org This involves protonation of the amino group and formation of the boronate anion.

| Protodeboronation Pathway | Typical Conditions | Mechanistic Feature | Effect of -NH₂ / -OCH₃ Groups |

|---|---|---|---|

| Acid-Catalyzed | Low pH (e.g., pH 1-6) | Electrophilic ipso-substitution by H⁺ on the neutral boronic acid. | Accelerated due to increased electron density on the aromatic ring. |

| Base-Catalyzed | High pH (e.g., pH > 9) | Cleavage of the tetrahedral boronate anion [ArB(OH)₃]⁻. | Accelerated due to stabilization of the boronate and electronic effects. |

| Zwitterionic Fragmentation | Neutral pH | Unimolecular fragmentation of a zwitterionic species (protonated amine, anionic boronate). | Possible, depending on the pKa values of the functional groups. |

Applications of 3 Amino 5 Methoxyphenyl Boronic Acid in Advanced Organic Synthesis

Key Building Block in Complex Molecular Architectures

The strategic placement of three distinct functional groups makes (3-Amino-5-methoxyphenyl)boronic acid a powerful tool for synthetic chemists. It provides a pre-functionalized aromatic core that can be incorporated into larger structures through various chemical transformations, most notably through carbon-carbon and carbon-heteroatom bond-forming reactions.

The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.org In this reaction, the boronic acid couples with an aryl halide or triflate, creating a new carbon-carbon bond. The presence of the amino and methoxy (B1213986) groups on the (3-Amino-5-methoxyphenyl)boronic acid ring influences the electronic properties of the molecule, which can affect reaction kinetics and the properties of the final biaryl product. The amino group can also serve as a handle for further functionalization after the biaryl core has been assembled.

Below is a representative table illustrating the Suzuki-Miyaura coupling of (3-Amino-5-methoxyphenyl)boronic acid with various aryl bromides to yield functionalized biaryl compounds.

Table 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Click on a row to see more details about the reaction.

Reactant: 4-Bromotoluene

Product: 3'-Amino-5'-methoxy-4-methyl-1,1'-biphenyl

**Catalyst:** Pd(PPh₃)₄

**Base:** K₂CO₃

**Solvent:** Toluene/Water

**Typical Yield:** HighReactant: 1-Bromo-4-nitrobenzene

Product: 3'-Amino-5'-methoxy-4-nitro-1,1'-biphenyl

**Catalyst:** Pd(dppf)Cl₂

**Base:** Cs₂CO₃

**Solvent:** Dioxane/Water

**Typical Yield:** Moderate to HighReactant: 2-Bromopyridine

Product: 2-(3-Amino-5-methoxyphenyl)pyridine

**Catalyst:** Pd₂(dba)₃ / SPhos

**Base:** K₃PO₄

**Solvent:** 1,4-Dioxane (B91453)

**Typical Yield:** HighThe dual functionality of the amino group and the boronic acid allows this compound to be a precursor in the synthesis of various heterocyclic structures. For instance, it can undergo condensation reactions with carbonyl compounds or participate in multi-component reactions to form nitrogen- and boron-containing heterocycles. One notable application is the formation of benzoxaboroles, where the boronic acid and a suitably positioned hydroxyl group (which can be introduced via modification of the amino or methoxy group) cyclize. The amino group itself can act as a nucleophile to form fused ring systems, such as pyrazoles or pyridines, when reacted with appropriate bifunctional reagents. frontiersin.org

The following table presents plausible synthetic routes to heterocyclic systems starting from (3-Amino-5-methoxyphenyl)boronic acid or its simple derivatives.

Table 2: Heterocycle Synthesis from (3-Amino-5-methoxyphenyl)boronic Acid Click on a row to see more details about the reaction.

Reaction Type: Condensation with 1,3-Diketone

Reactant: Acetylacetone

**Product Class:** Substituted Quinoline

**Conditions:** Acid catalysis, heat

**Description:** The amino group acts as a nucleophile in a condensation reaction, leading to the formation of a nitrogen-containing heterocyclic ring.Reaction Type: Petasis (Boro-Mannich) Reaction

Reactants: Glyoxylic acid, secondary amine

**Product Class:** α-Amino Acid

**Conditions:** Room temperature, ethanol (B145695)

**Description:** A multi-component reaction where the boronic acid, an amine, and an aldehyde react to form an α-amino acid derivative, showcasing the versatility of the boronic acid group beyond coupling.In complex molecule synthesis, the precise placement of functional groups is critical. (3-Amino-5-methoxyphenyl)boronic acid allows for the direct and strategic installation of the 3-amino-5-methoxyphenyl moiety. This fragment can impart specific electronic, steric, or hydrogen-bonding properties to the target molecule. For example, in medicinal chemistry, this fragment could be designed to fit into a specific receptor pocket where the amino group acts as a hydrogen bond donor and the methoxy group as an acceptor. The meta-substitution pattern ensures a distinct spatial arrangement of these functional groups, which is a key advantage in rational drug design and materials science.

Catalytic Roles in Organic Transformations

Beyond its role as a structural component, the unique combination of a Lewis acidic boronic acid and a Lewis basic amino group allows aminoboronic acids to function as bifunctional catalysts. acs.orgnih.gov This cooperative functionality enables the activation of both electrophilic and nucleophilic partners in a single reaction.

Arylboronic acids, particularly those bearing an amino group, have been shown to catalyze the direct formation of amide bonds from carboxylic acids and amines via dehydrative condensation. rsc.orgworktribe.com This method avoids the use of stoichiometric activating agents, making it a greener alternative. The proposed mechanism involves the boronic acid activating the carboxylic acid by forming an acyloxyboronate intermediate. The nearby amino group can facilitate the process by interacting with the amine nucleophile, effectively creating a molecular scaffold that organizes the reactants for efficient bond formation.

Table 3: Catalytic Role in Amide Bond Formation Click on a row to see more details about the reaction.

General Reaction

Reactants: R-COOH (Carboxylic Acid) + R'-NH₂ (Amine)

**Product:** R-C(O)NH-R' (Amide)

**Catalyst:** (3-Amino-5-methoxyphenyl)boronic acid

**Key Feature:** The reaction proceeds via a dehydrative mechanism, releasing water as the only byproduct. The bifunctional nature of the catalyst is key to its activity.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGaIfSdQNqkJ9MRMdynrbcJdEdBsVjwiG7MzdkgaM8wbD2B1corAir0rWt8Dsj473K0ST5RVmTb6pZhHgzCo5sVP2kELZBxiloOQiEkccu3ygp9VVD_hXaTB7V-0sI1vr9fcST5awwRjTA%3D)]Aminoboronic acids can also serve as catalysts in aldol (B89426) reactions. acs.orgnih.govdur.ac.uk In this role, the boronic acid reacts with a ketone to form a boron enolate in situ. This boron enolate is a potent nucleophile that can add to an aldehyde. The amino group within the catalyst can influence the stereochemical outcome of the reaction by participating in the transition state assembly. This catalytic approach provides a metal-free method for conducting one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.

Table 4: Catalytic Role in Aldol Reactions Click on a row to see more details about the reaction.

General Reaction

Reactants: R-C(O)CH₃ (Ketone) + R'-CHO (Aldehyde)

**Product:** R-C(O)CH₂-CH(OH)-R' (β-Hydroxy Ketone)

**Catalyst:** (3-Amino-5-methoxyphenyl)boronic acid

**Mechanism:** Formation of a nucleophilic boron enolate from the ketone, which then attacks the aldehyde electrophile.[ dur.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3DNOEji7-_nqy4-o-2CvINaiFPzPOE7DIAq93M0nzaLmT48WDFCjAhq5xLMlWCWz8Iv5RXzZDtu82XRjYz4jqCBcUNJp0C6t3qKl-kL-qC6u1Q2B5Efa1mw%3D%3D)]Chan-Evans-Lam Coupling for C-O and C-N Bond Formation

The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction that facilitates the formation of carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N). The reaction typically involves an arylboronic acid and an alcohol or an amine. Unlike palladium-catalyzed methods such as the Buchwald-Hartwig coupling, the CEL reaction can often be performed under milder conditions, at room temperature, and open to the air, making it an attractive synthetic tool.

The general mechanism involves the formation of a copper(II)-aryl complex from the arylboronic acid. This intermediate can then interact with an amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate forges the new C-N or C-O bond, releasing the desired product. The catalytic cycle is completed by the reoxidation of Cu(I) to Cu(II) by an oxidant, which is often atmospheric oxygen.

(3-Amino-5-methoxyphenyl)boronic acid is a suitable substrate for CEL coupling. The electron-donating nature of its amino and methoxy substituents increases the electron density of the aromatic ring, which can facilitate the key transmetalation step with the copper catalyst. This allows for the efficient coupling with a wide range of N-H and O-H containing compounds, including phenols, anilines, amides, carbamates, and various alcohols. The presence of the free amino group on the boronic acid itself offers a site for potential intramolecular reactions or subsequent functionalization after the coupling is complete.

| Reaction Type | Coupling Partner | Key Reagents | Product Type |

| C-N Bond Formation | Amine (R¹-NH-R²) | (3-Amino-5-methoxyphenyl)boronic acid, Copper Catalyst (e.g., Cu(OAc)₂), Base, Oxidant (Air) | N-Aryl Amine |

| C-O Bond Formation | Alcohol (R-OH) | (3-Amino-5-methoxyphenyl)boronic acid, Copper Catalyst (e.g., Cu(OAc)₂), Base, Oxidant (Air) | Aryl Ether |

Applications in Asymmetric Synthesis

Arylboronic acids bearing functional groups like amines are valuable precursors for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. The amino group in (3-Amino-5-methoxyphenyl)boronic acid provides a convenient handle for derivatization, allowing it to be incorporated into more complex chiral architectures.

One strategy involves the reaction of the aminophenylboronic acid with a chiral molecule to form a new, larger ligand. For instance, 3-aminophenylboronic acid can be reacted with chiral starting materials, such as derivatives of L-tartaric acid, to create novel chiral ligands. These ligands can then be complexed with transition metals to generate catalysts for enantioselective transformations. The boronic acid moiety itself can play a role in the catalytic cycle or serve as a point of attachment for further modification.

Furthermore, aminophenylboronic acids can act as substrates in catalytic asymmetric reactions. For example, rhodium-catalyzed asymmetric indolization reactions have been developed using 2-aminophenylboronic acid and prochiral carbonyl compounds. This strategy allows for the construction of indoles with an all-carbon quaternary stereocenter in high yield and enantioselectivity. rsc.org This demonstrates the potential of aminophenylboronic acids, including the 3-amino-5-methoxy substituted variant, to participate directly in the stereoselective formation of complex heterocyclic structures. rsc.org

Formylation Reactions of Arylboronic Acids

Formylation, the introduction of a formyl (-CHO) group onto an aromatic ring, is a fundamental transformation in organic synthesis, as the resulting aryl aldehydes are precursors to a vast array of other functional groups and molecules. Arylboronic acids can be directly formylated under specific conditions, offering an alternative to classical methods.

The Rieche formylation is particularly effective for electron-rich aromatic compounds. wikipedia.org This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or iron(III) chloride (FeCl₃). uniroma1.itsynarchive.com Research on the Rieche formylation of various methoxyphenyl boronic acids has shown that the reaction is highly dependent on the substitution pattern and the choice of Lewis acid. uniroma1.it For 3-methoxyphenylboronic acid, formylation can yield a formylated boronic acid product. researchgate.net Given that (3-Amino-5-methoxyphenyl)boronic acid contains two strong electron-donating groups (amino and methoxy), it is an excellent candidate for electrophilic aromatic substitution reactions like the Rieche formylation. The directing effects of these groups would be expected to influence the regioselectivity of the formylation.

Other classical formylation methods applicable to such electron-rich systems include:

The Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.

The Duff Reaction: This reaction uses hexamine as the formyl source for the ortho-formylation of highly activated aromatic compounds like phenols.

| Formylation Method | Reagents | Substrate Requirement |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., FeCl₃, TiCl₄) | Electron-rich aromatic rings wikipedia.orguniroma1.it |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Activated aromatic rings |

| Duff Reaction | Hexamine, Acid | Highly activated rings (e.g., phenols) |

Strategies in Natural Product Synthesis

Arylboronic acids are indispensable tools in the synthesis of natural products, primarily through their participation in the Suzuki-Miyaura cross-coupling reaction to form key carbon-carbon bonds. This reaction is renowned for its mild conditions and high functional group tolerance, making it ideal for use in complex, multi-step syntheses.

While arylboronic acids as a class are widely employed, specific applications of (3-Amino-5-methoxyphenyl)boronic acid in the published total synthesis of natural products are not prominently documented in a survey of chemical literature. Its utility in this field remains largely potential rather than demonstrated. Hypothetically, it could be used to introduce the 3-amino-5-methoxyphenyl moiety into a complex molecular scaffold via a Suzuki-Miyaura coupling. The amino and methoxy groups could then be carried through the synthesis or modified at a later stage to complete the target natural product. The absence of specific examples may reflect the synthetic strategies chosen for currently known natural products, rather than a limitation of the reagent itself.

Catalytic Innovations and Mechanisms Involving 3 Amino 5 Methoxyphenyl Boronic Acid

Design and Activity of Lewis Acidic Organoboron Catalysts

Organoboron compounds, particularly arylboronic acids, function as effective Lewis acid catalysts. Their catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. The Lewis acidity of an arylboronic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) enhance the Lewis acidity of the boron center by pulling electron density away from it, making it a stronger Lewis acid. Conversely, electron-donating groups (EDGs) decrease Lewis acidity by pushing electron density toward the boron atom. In (3-Amino-5-methoxyphenyl)boronic acid, both the amino (-NH₂) group at the meta position and the methoxy (B1213986) (-OCH₃) group at the meta position are electron-donating. This electronic configuration reduces the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid or those bearing EWGs.

The pKa value is a common measure of the Lewis acidity of a boronic acid in aqueous solution, reflecting the equilibrium between the neutral boronic acid and the anionic boronate form. A lower pKa indicates a stronger Lewis acid. While the specific pKa of (3-Amino-5-methoxyphenyl)boronic acid is not widely reported, the expected trend based on substituent effects is clear. mdpi.com

Table 1: Effect of Substituents on the pKa of Phenylboronic Acids This table illustrates the general trend of how different substituents affect the Lewis acidity (pKa) of phenylboronic acid. The data is representative of the principles discussed.

| Substituent (Position) | Electronic Effect | Typical pKa |

|---|---|---|

| -CF₃ (para) | Strongly Electron-Withdrawing | ~7.5 |

| -H (Unsubstituted) | Neutral | ~8.8 |

| -OCH₃ (para) | Electron-Donating | ~9.3 |

| -NH₂ and -OCH₃ (meta) | Electron-Donating | Predicted > 8.8 |

Although reduced Lewis acidity might seem disadvantageous, it can be beneficial for achieving high selectivity in certain catalytic reactions by modulating the reactivity of the catalyst.

Cooperative Catalysis Systems Employing Arylboronic Acids

Arylboronic acids are highly effective in cooperative catalysis systems, where they work in concert with another catalyst to achieve a transformation that is not possible or is inefficient with either catalyst alone. A prominent example is the dehydrative condensation between carboxylic acids and amines to form amides.

In such systems, the arylboronic acid acts as a Lewis acid to activate the carboxylic acid. It condenses with the carboxylic acid to form a mixed anhydride intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. A co-catalyst, often a nucleophilic species like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can then react with the mixed anhydride to generate a highly active cationic intermediate, which rapidly reacts with the amine to form the amide bond. nih.gov

The general mechanism is as follows:

Activation: The arylboronic acid reacts with a carboxylic acid, releasing water to form an acyloxyboronate intermediate.

Co-catalyst Intervention: A nucleophilic co-catalyst attacks the acyloxyboronate, forming a more reactive acyl-pyridinium species.

Nucleophilic Attack: An amine attacks the activated species, forming a tetrahedral intermediate.

Product Formation: The intermediate collapses to yield the final amide product and regenerate the catalysts.

While (3-Amino-5-methoxyphenyl)boronic acid has not been specifically documented in such systems, its electron-donating groups would influence the equilibrium of the initial activation step. The cooperative approach allows for the use of a wider range of arylboronic acids, including those with moderate Lewis acidity.

Development of Recyclable and Heterogenized Boronic Acid Catalysts

A significant advancement in sustainable chemistry is the development of recyclable catalysts. Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble solid support, is a primary strategy for achieving this goal. Arylboronic acids are excellent candidates for heterogenization.

The structure of (3-Amino-5-methoxyphenyl)boronic acid is particularly well-suited for this purpose. The amino (-NH₂) group provides a reactive handle that can be used to covalently attach the molecule to a variety of solid supports, such as polymers (e.g., polystyrene), silica (B1680970), or even nanoparticles. nih.gov

Potential Heterogenization Strategy:

Support Functionalization: A solid support is functionalized with a reactive group (e.g., a chloromethyl group on polystyrene).

Covalent Attachment: The amino group of (3-Amino-5-methoxyphenyl)boronic acid reacts with the functionalized support, forming a stable covalent bond.

Catalyst Use and Recovery: The resulting solid-supported catalyst can be used in reactions and then easily recovered by simple filtration, washed, and reused in subsequent reaction cycles.

This approach not only simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture but also reduces costs and waste, aligning with the principles of green chemistry. Studies have demonstrated that aminophenylboronic acids can be successfully grafted onto polymer supports for applications like sensing, showcasing the feasibility of this strategy. nih.govnih.gov

Stereoselective Catalytic Processes

Arylboronic acids have emerged as powerful catalysts in stereoselective synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral molecule. Their role often involves the activation of substrates in a way that allows a chiral co-catalyst or reagent to control the stereochemical outcome.

One notable application is in the regio- and stereoselective N-glycosylation of azole heterocycles. In these reactions, an arylboronic acid catalyst is proposed to simultaneously activate both the glycosyl donor and the azole acceptor, facilitating a highly selective bond formation. nih.gov The electronic nature of the arylboronic acid can influence the reaction rate and efficiency.

Furthermore, arylboronic acids are key reagents in transition metal-catalyzed enantioselective reactions, such as the rhodium-catalyzed addition to ketones to form chiral tertiary alcohols. rsc.org While the boronic acid is a reagent in this case, related systems use boronic acids as catalysts to activate substrates for attack by other nucleophiles. The development of chiral boronic acids, where chirality is incorporated into the molecule itself, is also an active area of research for direct asymmetric catalysis. nih.govmdpi.com

For (3-Amino-5-methoxyphenyl)boronic acid, its electron-rich nature could be advantageous in catalytic cycles where the boronic acid's interaction with a transition metal or substrate is a key step. While specific examples are not available, its properties place it within the family of arylboronic acids that are fundamentally important to modern stereoselective synthesis.

Contributions to Materials Science Research Utilizing 3 Amino 5 Methoxyphenyl Boronic Acid

Fabrication of Advanced Functional Materials

The dual functionality of (3-Amino-5-methoxyphenyl)boronic acid makes it an ideal candidate for the synthesis of sophisticated materials. The amino group provides a reactive site for polymerization or covalent attachment to surfaces, while the boronic acid group can form reversible covalent bonds with diols, act as a Lewis acid, or participate in cross-coupling reactions.

Engineered Nanomaterials

The integration of (3-Amino-5-methoxyphenyl)boronic acid and its derivatives into nanotechnology has led to the development of engineered nanomaterials with tailored properties. The aminophenylboronic acid (APBA) scaffold is particularly useful for imparting specific functionalities to nanoparticles.

Research has demonstrated the modification of magnetic nanoparticles and gold nanoparticles with APBA derivatives. The amino group allows for the covalent linkage of the molecule to a polymer-coated nanoparticle, while the boronic acid group acts as a recognition site. Specifically, boronic acids are known to form reversible covalent ester bonds with molecules containing cis-diol functionalities, such as the saccharide units found in the cell walls of bacteria or on the surface of glycoproteins. This interaction is the basis for creating targeted nanomaterials for biosensing and separation applications.

| Nanomaterial Type | Functionalization Strategy | Key Feature of Boronic Acid | Application |

|---|---|---|---|

| Magnetic Nanoparticles | Covalent attachment of APBA to a dextran or polymer coating. | Reversible covalent bonding with diols on glycoproteins. | Targeted separation and purification of antibodies. |

| Gold Nanoparticles (AuNPs) | Conjugation to pH-responsive polymers crosslinked with AuNPs. | Binding to diol groups in bacterial saccharides. | Colorimetric biosensors for bacterial detection. |

Surface Modification and Functionalization Strategies

Surface modification is a critical process for altering the properties of a material to suit a specific application, such as improving biocompatibility, adding sensor capabilities, or enabling selective binding. Various surface modification strategies have been developed to avoid limitations and achieve stable and safe therapeutic effects. nih.gov

(3-Amino-5-methoxyphenyl)boronic acid is utilized in surface functionalization where its distinct chemical handles can be addressed independently. The amino group can be used to form a stable covalent bond with a surface that has been pre-activated with groups like epoxides or aldehydes. Subsequently, the outward-facing boronic acid groups render the surface interactive. This approach has been effectively used to modify the surfaces of materials for biomedical applications, such as creating platforms for the selective capture of glycoproteins and cells.

| Substrate Material | Activation/Coupling Chemistry | Role of (3-Amino-5-methoxyphenyl)boronic Acid | Resulting Surface Functionality |

|---|---|---|---|

| Polymer-coated device | Epoxy-amine reaction; Glutaraldehyde crosslinking | Amino group forms a covalent bond, exposing the boronic acid. | Selective binding of diol-containing biomolecules (e.g., glycans). |

| Glassy Carbon Electrode | Electropolymerization | Serves as a monomer to form a poly(aminophenylboronic acid) film. rsc.org | Creates a nanoporous polymer membrane for sensing applications. rsc.org |

Development of Responsive Polymers and Smart Hydrogels

"Smart" materials that respond to external stimuli are at the forefront of materials science research. aalto.fi Phenylboronic acid (PBA) and its derivatives, including (3-Amino-5-methoxyphenyl)boronic acid, are key components in the design of stimuli-responsive polymers and hydrogels. researchgate.net These materials can undergo significant changes in their physical or chemical properties in response to triggers like pH, the presence of sugars, or temperature. aalto.finih.gov

The responsiveness of these polymers stems from the boronic acid group's ability to reversibly bind with 1,2- or 1,3-diols, such as glucose, to form cyclic boronate esters. researchgate.net This interaction is highly dependent on pH; the binding is stronger at higher pH values where the boronic acid is in its tetrahedral, negatively charged boronate form. This reversible, pH-dependent binding is the foundation for creating "smart" hydrogels that can, for example, swell or shrink in the presence of glucose, making them highly valuable for applications like glucose sensing and controlled insulin (B600854) delivery systems. researchgate.netnih.gov The incorporation of the amino group from (3-Amino-5-methoxyphenyl)boronic acid into the polymer backbone provides an additional pH-responsive element and a site for further functionalization.

| Stimulus | Chemical Mechanism | Macroscopic Response of Hydrogel | Potential Application |

|---|---|---|---|

| pH Change (increase) | Equilibrium shift of boronic acid from trigonal to tetrahedral boronate form, enhancing diol binding. | Swelling or de-swelling, depending on polymer architecture. | pH sensors, drug delivery systems. nih.gov |

| Glucose Presence | Competitive binding of glucose (a diol) to boronic acid sites, forming boronate esters. | Changes in volume, fluorescence, or mechanical properties. | Glucose sensors, self-regulated insulin delivery. nih.gov |

Construction of Covalent Organic Frameworks (COFs) and Boron-Containing Polymeric Materials

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers with highly ordered structures. tcichemicals.com Their design relies on the use of specific molecular building blocks, or "linkers," that connect through strong, reversible covalent bonds to form a periodic network. Boronic acids are foundational linkers in the synthesis of COFs. tcichemicals.com

(3-Amino-5-methoxyphenyl)boronic acid can serve as a monofunctional or bifunctional linker in COF synthesis. The boronic acid group is particularly important as it can undergo two primary types of condensation reactions to form the framework:

Self-condensation: Three boronic acid molecules can dehydrate to form a stable, six-membered boroxine (B1236090) ring. This is a common strategy for creating boroxine-based COFs. tcichemicals.comnih.gov

Condensation with diols: Boronic acids can react with polyol linkers (like catechols) to form boronate ester linkages. tcichemicals.comnih.gov

Boronic acid-based COFs are noted for their high thermal stability, permanent porosity, and large surface areas. tcichemicals.comnih.gov The presence of the amino group on the phenyl ring of (3-Amino-5-methoxyphenyl)boronic acid provides a way to introduce additional functionality into the pores of the COF, allowing for post-synthetic modification or the creation of frameworks with inherent catalytic or selective binding properties. Beyond COFs, this compound is also used to synthesize other boron-containing polymers where it can be incorporated as a monomer in polymerization reactions or as a cross-linking agent. rsc.orgnih.gov

| Linkage Type | Reactants | Resulting COF Characteristics | Reference |

|---|---|---|---|

| Boroxine (B-O) | Self-condensation of boronic acids. | High crystallinity, high thermal stability, large surface area. | tcichemicals.comnih.gov |

| Boronate Ester (B-O) | Condensation of boronic acids and catechols (or other diols). | Good crystallinity and stability. | tcichemicals.comnih.gov |

| Imine (C=N) | Condensation of aldehydes and amines. | Higher chemical stability compared to boroxine and boronate esters. | tcichemicals.com |

Chemical Sensing and Molecular Recognition Studies with 3 Amino 5 Methoxyphenyl Boronic Acid

Mechanisms of Diol and Saccharide Recognition

The primary mechanism for saccharide recognition by (3-Amino-5-methoxyphenyl)boronic acid is its ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities. nih.govelectrochemsci.org This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.gov The reaction is an equilibrium between the neutral, trigonal sp²-hybridized boronic acid and the anionic, tetrahedral sp³-hybridized boronate ester formed upon diol binding. nih.govnih.gov

The presence of the intramolecular amino group can lower the pKa of the boronic acid, facilitating the formation of the anionic boronate form, which is more favorable for rapid and efficient ligand exchange at or near neutral pH. nih.gov Upon binding with a saccharide, the acidity of the boron center increases, which can strengthen the interaction with the nearby amino group, leading to a measurable change in the system's physical or chemical properties. nih.gov This change in hybridization and electronic structure is the fundamental principle transduced into a detectable signal in various sensing platforms. nih.govresearchgate.net

Achieving selectivity for glucose over other structurally similar saccharides is a primary challenge in sensor development, as boronic acids typically exhibit a higher affinity for fructose. researchgate.netnih.gov To overcome this, (3-Amino-5-methoxyphenyl)boronic acid can be incorporated into more complex, multivalent architectures that create binding pockets specifically tailored for glucose. rsc.org While monoboronic acids struggle with selectivity, arranging multiple boronic acid moieties in a specific spatial orientation can lead to enhanced affinity and selectivity for glucose. nih.govrsc.org

One successful strategy involves creating "glucose clefts" using diboronic acid constructs where the distance between the two boronic acid groups is designed to match the distance between the diol pairs on a glucose molecule (e.g., the 1,2- and 3,5,6-diol groups in α-D-glucofuranose). nih.gov Similarly, polymers functionalized with aminophenylboronic acid derivatives can be synthesized to create molecularly imprinted polymers (MIPs). These MIPs are formed by polymerizing the boronic acid monomer in the presence of glucose as a template molecule. tudelft.nl After the template is removed, the resulting polymer contains cavities that are sterically and chemically complementary to glucose, leading to highly selective rebinding.

| Sensing Architecture | Principle of Selectivity | Typical Analytes |

| Diboronic Acid Receptors | Spatial arrangement of two boronic acid units creates a "cleft" that matches glucose's diol spacing. nih.gov | Glucose, Fructose, Galactose |

| Molecularly Imprinted Polymers (MIPs) | Polymerization around a glucose template creates complementary binding cavities. tudelft.nl | Glucose |

| Self-Assembled Monolayers (SAMs) | High density of boronic acid groups on a surface allows for multivalent binding interactions. researchgate.net | Glucose, Mannose, Fructose |

The intrinsic binding affinity of monoboronic acids like (3-Amino-5-methoxyphenyl)boronic acid varies for different saccharides. This differential recognition is primarily governed by the stereochemistry and arrangement of the hydroxyl groups on the sugar. Fructose, which can readily adopt a furanose ring structure with cis-diols in favorable orientations, generally exhibits the highest binding affinity among common monosaccharides. researchgate.netmanchester.ac.uk

This inherent selectivity allows for the development of sensors that can distinguish between different sugars based on the magnitude of the sensor's response. For instance, a sensor might show a large signal change in the presence of fructose, a moderate change for galactose, and a smaller change for glucose at the same concentration. By creating sensor arrays with different boronic acid derivatives, unique response patterns can be generated for each saccharide, enabling their identification through pattern recognition analysis. nih.gov

Table: Relative Binding Affinities of Phenylboronic Acid Derivatives with Monosaccharides This table represents typical affinity trends. Exact values depend on the specific boronic acid derivative, pH, and solvent conditions.

| Saccharide | Predominant Ring Form | Key Diol Units | Typical Binding Affinity Rank |

| D-Fructose | Furanose | cis-2,3-diol, 3,5,6-triol | 1 (Highest) |

| D-Galactose | Pyranose | cis-3,4-diol | 2 |

| D-Mannose | Pyranose | cis-2,3-diol | 3 |

| D-Glucose | Pyranose | trans-diols, 3,5,6-triol (furanose form) | 4 (Lowest) |

Design of Fluorescence-Based Sensing Platforms

Fluorescence spectroscopy is a highly sensitive technique widely used for saccharide detection with boronic acid-based sensors. bham.ac.uknih.gov In these systems, the (3-Amino-5-methoxyphenyl)boronic acid recognition unit is covalently linked to a fluorophore. The saccharide binding event modulates the fluorescence properties of the fluorophore through one of several mechanisms: nih.govbham.ac.uk

Photoinduced Electron Transfer (PET): The amino group on the boronic acid moiety can act as a PET quencher for the attached fluorophore. When a saccharide binds, the acidity of the boron atom increases, strengthening its interaction with the nitrogen lone pair. This reduces the electron-donating ability of the amino group, inhibiting the PET process and causing an increase in fluorescence intensity ("turn-on" sensing). nih.gov

Internal Charge Transfer (ICT): In ICT-based sensors, the boronic acid and its substituents act as part of a donor-acceptor π-electron system with the fluorophore. The binding of a saccharide changes the electron-donating or -withdrawing properties of the boronic acid group due to the sp² to sp³ rehybridization of the boron atom. This alteration of the ICT state leads to a shift in the emission wavelength or a change in fluorescence intensity. nih.gov

Förster Resonance Energy Transfer (FRET): FRET-based systems involve two chromophores, a donor and an acceptor. Saccharide binding can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and changing the ratio of donor-to-acceptor emission. bham.ac.uk

The choice of fluorophore is critical and is often based on desired excitation/emission wavelengths, quantum yield, and compatibility with the sensing mechanism. Quantum dots functionalized with 3-aminophenylboronic acid have also been used, where glucose binding can quench the fluorescence of the quantum dots, providing a ratiometric sensing signal. nih.gov

Electrochemical Sensing Systems

Electrochemical methods offer a powerful alternative to optical sensing, providing advantages in terms of potential for miniaturization, low cost, and operation in turbid media. electrochemsci.orgresearchgate.net When (3-Amino-5-methoxyphenyl)boronic acid is immobilized on an electrode surface, its interaction with saccharides can be transduced into an electrical signal.

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for probing interfacial properties of modified electrodes. An electrode is functionalized with a layer of (3-Amino-5-methoxyphenyl)boronic acid, often as part of a polymer film or a self-assembled monolayer. electrochemsci.org The binding of a neutral saccharide molecule to the immobilized boronic acid results in the formation of a negatively charged boronate ester. This accumulation of negative charge at the electrode surface alters the interfacial capacitance and the charge-transfer resistance. These changes in the electrical properties of the interface are measured as a change in impedance, which can be correlated to the concentration of the saccharide. electrochemsci.org

Potentiometric sensors measure the difference in electrical potential between a working electrode and a reference electrode. For saccharide sensing, a conducting polymer film, such as poly(aniline boronic acid), is often used as the working electrode. researchgate.netnih.gov The monomer, 3-aminophenylboronic acid or its derivatives, is electropolymerized to form a film on the electrode surface.

The sensing mechanism is based on the pKa change of the polymer upon saccharide binding. researchgate.net The complexation of the boronic acid groups within the polymer with saccharides lowers their effective pKa. This change in acidity alters the doping level and the surface potential of the conducting polymer. The resulting change in the open-circuit potential is measured and correlates with the analyte concentration. researchgate.net Sensors based on highly ordered poly(aniline boronic acid) nanotubes have demonstrated high sensitivity and fast response times for glucose and fructose.

Table: Comparison of Sensing Platforms

| Platform Type | Transduction Principle | Key Advantages |

| Fluorescence | Change in PET, ICT, or FRET upon binding. nih.govbham.ac.uk | High sensitivity, multiplexing capability. |

| Impedimetry (EIS) | Change in interfacial capacitance/resistance. electrochemsci.org | Label-free, high sensitivity to surface changes. |

| Potentiometry | Change in electrode potential due to pKa shift. researchgate.net | Simple instrumentation, low power consumption. |

Sensing of Biologically Relevant Small Molecules and Biomarkers (e.g., Dopamine (B1211576), MicroRNA) with (3-Amino-5-methoxyphenyl)boronic Acid

(3-Amino-5-methoxyphenyl)boronic acid has emerged as a compound of interest in the development of chemical sensors for biologically significant molecules. Its unique structure, featuring a boronic acid group for molecular recognition, an amino group for modulating electronic properties and providing a site for further functionalization, and a methoxy (B1213986) group for influencing solubility and electronic effects, makes it a versatile platform for designing sensitive and selective detection methods. This section explores the application of (3-Amino-5-methoxyphenyl)boronic acid in the sensing of crucial biomolecules like the neurotransmitter dopamine and biomarker microRNAs.

The fundamental principle behind the sensing capability of boronic acids lies in their ability to form reversible covalent bonds with compounds containing cis-diol functionalities. nih.gov This interaction is the basis for the detection of a wide range of biologically important molecules that possess this structural feature.

Sensing of Dopamine

Dopamine, a critical catecholamine neurotransmitter, plays a vital role in the central nervous system. nih.gov Aberrant levels of dopamine are associated with neurological disorders such as Parkinson's disease and schizophrenia. nih.gov Consequently, the development of robust sensors for the accurate quantification of dopamine is of great importance in clinical diagnostics and neuroscience research.

(3-Amino-5-methoxyphenyl)boronic acid can be utilized for dopamine detection through various sensing modalities, primarily electrochemical and fluorescence-based methods. The cis-diol group present in the catechol structure of dopamine readily reacts with the boronic acid moiety to form a stable five-membered cyclic boronate ester. nih.gov This binding event is the trigger for the generation of a measurable signal.

Electrochemical Sensing:

In electrochemical sensing, the binding of dopamine to (3-Amino-5-methoxyphenyl)boronic acid, typically immobilized on an electrode surface, can lead to a change in the electrochemical properties of the sensor. researchgate.net This change can be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. The formation of the boronate ester can alter the electron transfer kinetics at the electrode-solution interface, resulting in a change in the peak current or potential that is proportional to the dopamine concentration. researchgate.net The presence of the amino and methoxy groups on the phenyl ring can influence the electronic properties of the boronic acid, potentially enhancing the sensitivity and selectivity of the sensor. researchgate.net

Challenges in the electrochemical detection of dopamine include potential interference from co-existing electroactive species in biological fluids, such as ascorbic acid and uric acid, which are oxidized at similar potentials. dntb.gov.ua Sensor designs incorporating (3-Amino-5-methoxyphenyl)boronic acid can be engineered to minimize these interferences, for instance, by creating a molecularly imprinted polymer matrix around the boronic acid recognition sites. researchgate.net

Fluorescence Sensing: